molecular formula C11H10ClN3O B7557421 2-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide

2-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide

Cat. No.: B7557421
M. Wt: 235.67 g/mol
InChI Key: DLZAJYVMFFXKOR-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a phenylacetamide moiety, which contributes to its unique chemical properties.

Properties

IUPAC Name

2-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-7-11(16)14-9-3-1-8(2-4-9)10-5-6-13-15-10/h1-6H,7H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZAJYVMFFXKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide typically involves the reaction of chloroacetyl chloride with 4-aminoantipyrine in a basic medium . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

  • Dissolving 4-aminoantipyrine in a suitable solvent such as dichloromethane.
  • Adding chloroacetyl chloride dropwise to the solution while maintaining the temperature in an ice-water bath.
  • Stirring the reaction mixture for a specified period to complete the reaction.
  • Isolating the product by filtration and purifying it through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate greener and more sustainable practices to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) under mild conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Formation of N-substituted derivatives.

    Oxidation Products: Formation of oxides or hydroxyl derivatives.

    Reduction Products: Formation of amines or other reduced forms.

Scientific Research Applications

2-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
  • 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4H-pyran-4-one
  • 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-3-methyl-1H-pyrazole-4-carboxamide

Uniqueness

2-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the phenylacetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

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